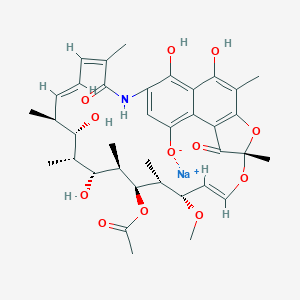
利福霉素钠
描述
Synthesis Analysis
Rifamycin sodium's synthesis involves intricate chemical reactions aimed at producing new compounds with enhanced properties. For instance, studies have explored the reaction of 3-formylrifamycin SV with primary amines and ketones, leading to the formation of novel rifamycin antibiotics with distinct structural features and potential antituberculous activity (Bujnowski et al., 2003).
Molecular Structure Analysis
The molecular structure of rifamycin sodium has been examined through crystallography, revealing its complex conformation. The sodium salt of rifamycin SV, for example, showcases a distinct ansa chain conformation that differs from other rifamycins but maintains the essential conformation for activity against DNA-dependent RNA polymerase. This study highlights the role of metal complexation and intermolecular hydrogen bonding in the antibiotic's structure and function (Arora, 1983).
Chemical Reactions and Properties
Rifamycin sodium undergoes various chemical reactions that modify its structure and properties. The interaction with sodium sulfinates, for example, leads to the formation of sulfonyl derivatives, showcasing the compound's reactivity and the potential for structural modification to enhance its pharmacological profile (Taguchi et al., 1988).
Physical Properties Analysis
The physical properties of rifamycin sodium, such as solubility and crystal structure, are crucial for its pharmaceutical formulation and efficacy. Investigations into these properties can provide insights into the compound's behavior in biological systems and its interaction with other molecules.
Chemical Properties Analysis
The chemical properties of rifamycin sodium, including its reactivity, stability, and interactions with other chemical entities, are foundational to its antimicrobial activity. Studies have delved into the structural requirements for antibacterial efficacy, identifying key features such as the arrangement of hydroxy groups and the naphthoquinone nucleus essential for its action against bacterial RNA polymerase (Brufani et al., 1974).
科学研究应用
Rifamycins, including Rifamycin sodium, are a group of antibiotics that are synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially . They are particularly effective against mycobacteria, and are therefore used to treat tuberculosis, leprosy, and mycobacterium avium complex (MAC) infections .
-
Scientific Field: Medical Microbiology
- Method of Application : Rifamycins exhibit bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) .
- Results : Rifampicin and rifapentine are most commonly used for treatment of tuberculosis (TB) . Soon after the discovery of rifampicin in the mid-1960s, experimental trials in TB patients demonstrated its great promise in combating multidrug resistant TB .
-
Scientific Field: Medical Microbiology
-
Scientific Field: Medical Microbiology
- Method of Application : Rifamycins are used in combination with other drugs to treat MAC infections .
- Results : The effectiveness of Rifamycins in treating MAC infections is well-documented, although the specific outcomes can vary depending on the individual patient and the specifics of their condition .
-
Scientific Field: Medical Microbiology
- Method of Application : Rifamycin sodium is used to treat traveler’s diarrhea caused by noninvasive strains of E. coli .
- Results : The disease should not be complicated by fever or blood in the stool. The use of rifamycin for this indication should be only done in cases where the infection is proven or strongly suspected to be caused by bacteria .
-
Scientific Field: Medical Microbiology
- Method of Application : Rifamycins are used in combination with other antibiotics to treat infections related to tuberculosis .
- Results : The effectiveness of Rifamycins in treating these infections is well-documented, although the specific outcomes can vary depending on the individual patient and the specifics of their condition .
-
Scientific Field: Medical Microbiology
- Method of Application : Rifamycins are often used in combination with other antibiotics to treat artificial valves and joints infected with staphylococci .
- Results : The effectiveness of Rifamycins in treating these infections is well-documented, although the specific outcomes can vary depending on the individual patient and the specifics of their condition .
-
Scientific Field: Medical Microbiology
- Method of Application : Rifamycins are used in combination with other antibiotics to treat infections related to tuberculosis .
- Results : The effectiveness of Rifamycins in treating these infections is well-documented, although the specific outcomes can vary depending on the individual patient and the specifics of their condition .
-
Scientific Field: Medical Microbiology
- Method of Application : Rifamycins are often used in combination with other antibiotics to treat artificial valves and joints infected with staphylococci .
- Results : The effectiveness of Rifamycins in treating these infections is well-documented, although the specific outcomes can vary depending on the individual patient and the specifics of their condition .
-
Scientific Field: Medical Microbiology
- Method of Application : Rifamycin sodium is used to treat traveler’s diarrhea caused by noninvasive strains of E. coli .
- Results : The disease should not be complicated by fever or blood in the stool. The use of rifamycin for this indication should be only done in cases where the infection is proven or strongly suspected to be caused by bacteria .
安全和危害
属性
IUPAC Name |
sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12-;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOFSHPIJOYKSH-NLYBMVFSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])/C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46NNaO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6998-60-3 (Parent) | |
| Record name | Rifamycin sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifamycin, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015105927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0040208 | |
| Record name | Rifamycin SV sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rifamycin sodium | |
CAS RN |
14897-39-3, 15105-92-7 | |
| Record name | Rifamycin sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifamycin, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015105927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifamycin SV sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rifamycin, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIFAMYCIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32086GS35Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



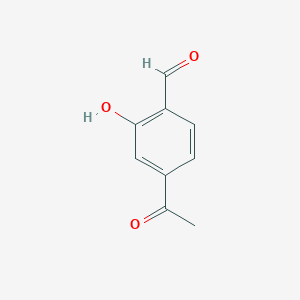
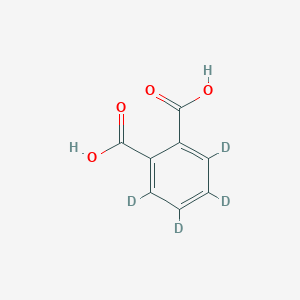
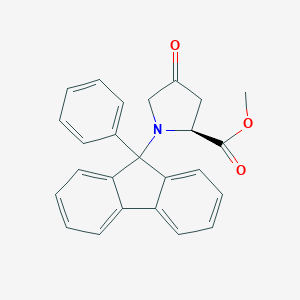
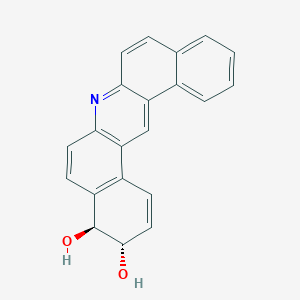
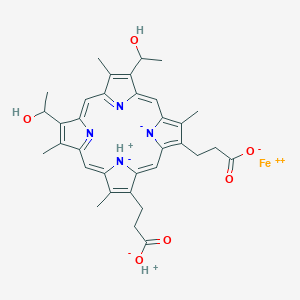
![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)
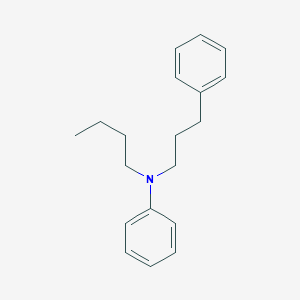
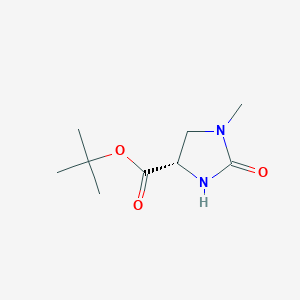


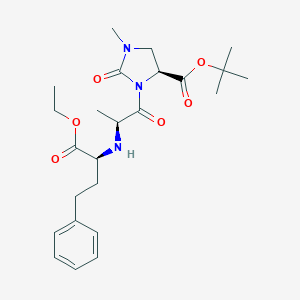

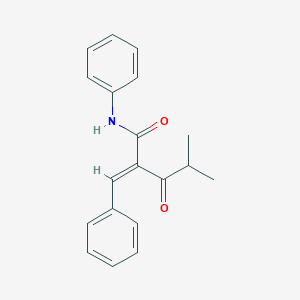
![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)